tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronate ester-functionalized indole derivative widely utilized as a key intermediate in pharmaceutical and materials chemistry. Its structure features a tert-butyl carbamate (Boc) protecting group at the indole nitrogen, a methoxy substituent at position 5, and a pinacol boronate ester at position 2. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the boronate moiety’s reactivity, enabling the construction of complex biaryl systems .
Properties
IUPAC Name |
tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-15-10-9-14(24-8)11-13(15)12-16(22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLNAQSLSILUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route is the Miyaura borylation reaction , which involves the reaction of an indole derivative with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The boronic ester moiety can be reduced to a boronic acid.
Substitution: : The indole core can undergo electrophilic substitution reactions at different positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Formation of 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate.
Reduction: : Formation of 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic acid.
Substitution: : Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to indoles. For instance, derivatives of indole have demonstrated efficacy against various bacterial strains. The incorporation of the boronic ester moiety may enhance the interaction with biological targets, potentially increasing antimicrobial activity. In a study examining similar compounds, it was noted that increasing the concentration of indole derivatives led to a larger zone of inhibition against bacterial growth .
Cancer Research
Indole derivatives are also being investigated for their anticancer properties. The molecular docking studies indicate that these compounds can interact with key proteins involved in cancer progression. Specifically, they can bind to DNA gyrase enzymes which are crucial for bacterial DNA replication and transcription processes . This suggests that tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate may possess similar anticancer activity through mechanisms involving enzyme inhibition.
Synthesis of Complex Organic Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization and modification which can lead to the development of novel pharmaceuticals. The versatility in synthetic pathways makes it valuable for researchers aiming to create tailored compounds for specific therapeutic targets.
Biological Probes
Due to its unique structure, this compound can be utilized as a probe in biological studies. The boronic ester group is known for its ability to form reversible covalent bonds with diols and amino acids in proteins. This property can be exploited in biochemical assays to study protein interactions and enzyme activities .
Case Study 1: Antimicrobial Efficacy
In a recent investigation into the antibacterial properties of indole derivatives including tert-butyl 5-methoxy compounds, researchers found that certain modifications significantly increased their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to measure the zones of inhibition and determined minimum inhibitory concentrations (MICs) demonstrating promising results for further development as antimicrobial agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related indole compounds revealed binding affinities with various target proteins associated with cancer cell proliferation. The binding energies calculated suggested strong interactions that could lead to inhibition of cancer cell growth. This indicates potential pathways for drug development using tert-butyl 5-methoxy derivatives as lead compounds .
Mechanism of Action
The mechanism by which tert-Butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Core Structure : Indole derivatives (target, ) exhibit aromaticity and π-conjugation, enhancing reactivity in cross-couplings compared to saturated indoline () or bicyclic isoindoline (). Indazole () introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capabilities.
- Boronate Position : The target’s boronate at position 2 may offer reduced steric hindrance compared to position 3 (), facilitating coupling reactions. Position 6 in indoline () limits conjugation with the methoxy group.
- Substituent Effects: Electron-donating methoxy (target) may activate the boronate for cross-coupling, while electron-withdrawing groups like cyano () or chloro () could reduce reactivity but stabilize intermediates.
Biological Activity
Tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H28BNO5 |
| Molecular Weight | 373.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a modulator of specific enzyme activities and receptor interactions.
Potential Targets
- Protein Kinases : The compound may inhibit certain protein kinases involved in cell signaling pathways.
- Receptor Binding : It could interact with membrane receptors that regulate cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds with similar structural motifs demonstrate antitumor properties by inducing apoptosis in cancer cells. The indole moiety is known for its role in various anticancer agents.
Antioxidant Properties
The presence of methoxy groups in the structure may contribute to antioxidant activity, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- In vitro Studies : Research has demonstrated that related indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vivo Studies : Animal models are being utilized to assess the efficacy and safety profile of these compounds. Early results indicate promising outcomes in tumor reduction and improved survival rates .
- Mechanistic Insights : Investigations into the mechanism of action reveal potential pathways through which these compounds exert their effects, including modulation of apoptotic pathways and inhibition of cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?
- Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of the indole nitrogen. For example, reacting 5-methoxy-2-bromoindole with bis(pinacolato)diboron under palladium catalysis, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile with catalytic dimethylaminopyridine (DMAP). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through silica gel chromatography (hexanes/EtOAc 9:1) .
- Key Data :
| Starting Halide | Yield (%) |
|---|---|
| Chloroarene | 21–32% |
| Bromoarene | 54–65% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry via chemical shifts (e.g., tert-butyl protons at ~1.3 ppm; indole protons at 6.5–8.0 ppm).
- Mass Spectrometry (DART) : Verify molecular weight (e.g., exact mass calculated: 385.24 g/mol; observed: 385.25 g/mol) .
- FT-IR : Identify carbonyl (C=O, ~1740 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .
Q. How is this compound utilized in cross-coupling reactions?
- Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Use Pd(PPh₃)₄ (1–5 mol%) in a degassed mixture of THF/H₂O (3:1) with Na₂CO₃ (2 equiv) at 80°C for 12–24 hours. Monitor coupling efficiency via HPLC-MS .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Avoid inhalation of dust; store in a cool, dry place under inert gas .
Q. How does solvent choice impact its stability during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, THF) enhance Boc protection efficiency by stabilizing intermediates. Avoid protic solvents (e.g., methanol), which may hydrolyze the boronate ester .
Advanced Research Questions
Q. How do DFT-optimized structures compare to X-ray crystallography data for this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry. Compare bond lengths/angles with X-ray data (e.g., C-B bond: DFT = 1.56 Å vs. X-ray = 1.58 Å). Discrepancies >0.02 Å suggest recalibration of computational parameters .
- Key Data :
| Parameter | DFT Value | X-ray Value |
|---|---|---|
| C-B Bond Length | 1.56 Å | 1.58 Å |
| Dihedral Angle | 12.3° | 11.8° |
Q. What strategies improve reaction yields when using halogenated precursors?
- Methodological Answer : Bromoarenes generally provide higher yields (~65%) than chloroarenes (~32%) due to better leaving-group ability. Optimize Pd catalyst loading (2–5 mol%) and ligand (e.g., SPhos) to reduce side reactions .
Q. How can statistical experimental design optimize synthetic protocols?
- Methodological Answer : Apply factorial design (e.g., 2³ design) to variables: temperature (60–100°C), catalyst loading (1–5 mol%), and solvent ratio (THF/H₂O 2:1–4:1). Analyze ANOVA results to identify significant factors (e.g., temperature contributes 45% to yield variance) .
Q. How to resolve contradictions in NMR data during characterization?
- Methodological Answer : If unexpected peaks arise, conduct COSY or HSQC experiments to assign signals. For example, residual solvent (e.g., CHCl₃ at 7.26 ppm) may obscure indole protons; use deuterated DMSO for clearer spectra .
Q. What are the ecological implications of using this compound in research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
